molecular formula C20H21ClN6O4 B11282787 5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11282787
M. Wt: 444.9 g/mol
InChI Key: BTXBNJWJLLHORS-UHFFFAOYSA-N
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Description

5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Attachment of the Phenyl and Benzyl Groups: The phenyl and benzyl groups can be attached using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

    Oxidation: Products may include nitroso, nitro, or hydroxyl derivatives.

    Reduction: Alcohol derivatives are common products.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Benzyl and Phenyl Derivatives: Compounds with benzyl and phenyl groups often show similar reactivity and applications.

Uniqueness

What sets 5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide apart is its specific combination of functional groups

Properties

Molecular Formula

C20H21ClN6O4

Molecular Weight

444.9 g/mol

IUPAC Name

5-amino-1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H21ClN6O4/c1-30-14-5-3-4-12(8-14)10-23-20(29)18-19(22)27(26-25-18)11-17(28)24-13-6-7-16(31-2)15(21)9-13/h3-9H,10-11,22H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

BTXBNJWJLLHORS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N)Cl

Origin of Product

United States

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